tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate
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Overview
Description
Tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate is a synthetic organic compound that features an indazole ring, a propynyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Attachment of the Propynyl Group: The propynyl group is introduced via Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: TBHP, palladium catalyst.
Reduction: LiAlH4, ethanol.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce various functional groups onto the indazole ring or propynyl group .
Scientific Research Applications
Tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The propynyl group may also play a role in the compound’s biological activity by facilitating interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ((3-amino-1H-indazol-6-yl)methyl)carbamate .
- 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid .
Uniqueness
Tert-butyl (3-(1H-indazol-6-yl)prop-2-yn-1-yl)carbamate is unique due to its combination of an indazole ring, a propynyl group, and a tert-butyl carbamate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
tert-butyl N-[3-(1H-indazol-6-yl)prop-2-ynyl]carbamate |
InChI |
InChI=1S/C15H17N3O2/c1-15(2,3)20-14(19)16-8-4-5-11-6-7-12-10-17-18-13(12)9-11/h6-7,9-10H,8H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
BJGORJZODPUUDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC2=C(C=C1)C=NN2 |
Origin of Product |
United States |
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